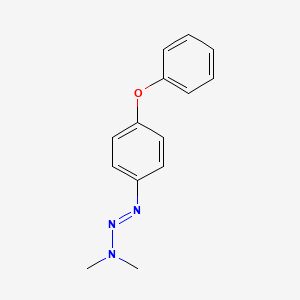
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with two carboxylic acid groups at positions 5 and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method is the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions are often catalyzed by acids or bases and can be carried out under various conditions, including high pressure and temperature.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. For example, the use of CO2 as a raw material in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported to yield various benzothiazoles efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Chlorosulfonic acid is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst can be used for reduction.
Substitution Reagents: Alcohols, amines, and halides are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and esters .
Applications De Recherche Scientifique
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-1,3-benzothiazole-6-sulfonic acid: Similar in structure but with a sulfonic acid group instead of carboxylic acids.
2-oxo-1,3-benzothiazole-6-sulfonyl chloride: Another derivative with a sulfonyl chloride group.
Uniqueness
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can participate in a variety of chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H5NO5S |
|---|---|
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid |
InChI |
InChI=1S/C9H5NO5S/c11-7(12)3-1-4(8(13)14)6-5(2-3)10-9(15)16-6/h1-2H,(H,10,15)(H,11,12)(H,13,14) |
Clé InChI |
MIHKSHCVVRNWJH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(=O)O)SC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)

![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)


amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12478470.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12478474.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B12478486.png)
![2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol](/img/structure/B12478487.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478494.png)


![[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
